Benzenamine, N-(phenylmethylene)-, N-oxide

Description

Significance of Nitrones as 1,3-Dipoles in Organic Synthesis

The primary significance of nitrones lies in their utility as 1,3-dipoles in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. rsc.orgmdpi.com This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. nih.gov Specifically, the reaction of a nitrone with an alkene (a dipolarophile) leads to the formation of an isoxazolidine (B1194047) ring. mdpi.comrsc.org

These cycloaddition reactions are highly valued for several reasons:

Atom Economy: They are considered atom-economical as all the atoms of the reactants are incorporated into the product. rsc.org

Stereoselectivity: The reaction can create up to three new contiguous stereocenters, offering a high degree of stereochemical control. mdpi.comqu.edu.sa This is particularly important in the synthesis of chiral molecules for the pharmaceutical industry. qu.edu.sa

Versatility: The resulting isoxazolidine ring is a versatile intermediate that can be readily cleaved at the N-O bond to yield valuable γ-amino alcohols and other functionalized molecules. mdpi.comrsc.orgprimescholars.com

Access to Complex Molecules: Intramolecular 1,3-dipolar cycloadditions of nitrones are particularly useful in the total synthesis of complex natural products. rsc.org

The reactivity and selectivity of these cycloadditions can be influenced by various factors, including the structure of the nitrone and the dipolarophile, the solvent, and the use of catalysts. nsf.govmdpi.com Lewis acid catalysis, for instance, has been employed to enhance reaction kinetics, conversions, and stereoselectivities. nsf.gov

Overview of Benzenamine, N-(phenylmethylene)-, N-oxide within Nitrone Chemistry

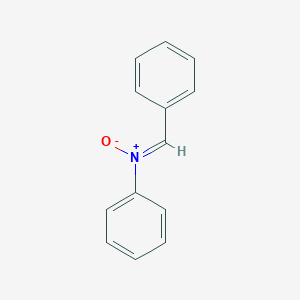

This compound, with the chemical formula C13H11NO, is a classic example of a C,N-diaryl nitrone. mdpi.comcas.orgchemspider.com Its structure features a phenyl group attached to both the carbon and nitrogen atoms of the nitrone functional group.

This specific nitrone is a stable, crystalline solid and is frequently used as a model substrate in the study of 1,3-dipolar cycloaddition reactions. rsc.org Its reactions with various alkenes have been extensively investigated to understand the regioselectivity and stereoselectivity of the cycloaddition process. The steric and electronic effects of the phenyl groups on both the carbon and nitrogen atoms play a crucial role in directing the outcome of these reactions.

This compound serves as a foundational building block for the synthesis of a wide array of isoxazolidine derivatives. mdpi.com These products, in turn, are valuable precursors for more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C13H11NO |

| Molecular Weight | 197.24 g/mol |

| CAS Number | 1137-96-8 |

| Appearance | Solid |

Data sourced from public chemical databases.

Table 2: Common Synonyms for this compound

| Synonym |

| N-Benzylideneaniline N-oxide |

| C-Phenyl-N-phenylnitrone |

| N,α-Diphenylnitrone |

Data sourced from public chemical databases. cas.orgchemspider.com

Structure

3D Structure

Properties

IUPAC Name |

N,1-diphenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAUJQWDPKRESH-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-96-8, 59862-61-2 | |

| Record name | Benzenamine, N-(phenylmethylene)-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanimine, alpha-phenyl-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059862612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylnitrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzylideneaniline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,1-diphenylmethanimine oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7MP2M8WUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzenamine, N Phenylmethylene , N Oxide and Derivatives

Classical Approaches to Nitrone Synthesis

Traditional methods for synthesizing nitrones have been well-established for decades and remain relevant in many applications. These approaches typically involve condensation or oxidation reactions.

Condensation of Carbonyl Compounds with N-Monosubstituted Hydroxylamines

The most common and direct route to C-phenyl-N-phenylnitrone involves the condensation of an aldehyde, in this case, benzaldehyde, with an N-monosubstituted hydroxylamine (B1172632), specifically N-phenylhydroxylamine. arkat-usa.orgrsc.org This reaction is a cornerstone of nitrone synthesis. The process can be carried out under various conditions, including solvent-free microwave irradiation, which offers a rapid, clean, and high-yielding alternative to classical heating methods. researchgate.net Another approach involves performing the condensation in water using a self-assembled nanoreactor, which can reduce reaction times and simplify product separation. mdpi.com

The reaction between benzoyl(phenyl)acetaldehyde and N-phenylhydroxylamine has also been examined, leading to the formation of N-(2-Benzoylstyryl)-N-phenylhydroxylamine as the primary condensation product. rsc.org

A general procedure for the synthesis of N-methylnitrones involves grinding an aromatic aldehyde with N-methylhydroxylamine hydrochloride, sodium carbonate, and sodium sulfate (B86663) at room temperature without a solvent. mdpi.com This method highlights the versatility of condensation reactions for a range of nitrones.

Table 1: Examples of Condensation Reactions for Nitrone Synthesis

| Carbonyl Compound | N-Substituted Hydroxylamine | Product | Method | Reference |

| Benzaldehyde | N-Phenylhydroxylamine | C-Phenyl-N-phenylnitrone | Condensation | arkat-usa.org |

| Various Aldehydes/Ketones | N-Substituted Hydroxylamine Hydrochlorides | C-Alkyl and C-Aryl Nitrones | Microwave Irradiation (solvent-free) | researchgate.net |

| Aldehydes/Ketones | N-Methylhydroxylamine Hydrochloride | Various Nitrones | Nanoreactor in Water | mdpi.com |

| Benzaldehyde | N-Methylhydroxylamine Hydrochloride | (Z)-N-Methyl-1-phenylmethanimine Oxide | Nanoreactor in Water | mdpi.com |

| Aromatic Aldehydes | N-Methylhydroxylamine Hydrochloride | Aryl-N-methylnitrones | Grinding (solvent-free) | mdpi.com |

Oxidation of Secondary Amines and Hydroxylamines

The oxidation of secondary amines and N,N-disubstituted hydroxylamines provides another classical pathway to nitrones. arkat-usa.org Various oxidizing agents have been employed for this transformation. For instance, the oxidation of secondary amines can be achieved using tungstate (B81510) catalysts with hydrogen peroxide. researchgate.net A metal-free alternative utilizes Oxone in a biphasic basic medium for the direct oxidation of secondary amines to nitrones, a method that tolerates various functional groups. organic-chemistry.org

The oxidation of N,N-disubstituted hydroxylamines can be carried out under mild conditions using N-t-butylbenzenesulfinimidoyl chloride and DBU. arkat-usa.org This method has been shown to be effective for a variety of hydroxylamines, yielding the corresponding nitrones. Historically, yellow mercuric oxide was a common oxidant for this purpose, but due to its toxicity, alternative reagents have been sought. arkat-usa.org In some cases, the oxidation of hydroxylamines can lead to other products; for example, the oxidation of phenylhydroxylamine in aqueous solution can yield nitrosobenzene, nitrobenzene, and azoxybenzene. nih.gov

Table 2: Oxidation Methods for Nitrone Synthesis

| Starting Material | Oxidizing Agent/Catalyst | Product Type | Key Features | Reference |

| Secondary Amines | Tungstate catalyst / H₂O₂ | Nitrones | Catalytic oxidation | researchgate.net |

| Secondary Amines | Oxone | Nitrones | Metal-free, tolerates functional groups | organic-chemistry.org |

| N,N-Disubstituted Hydroxylamines | N-t-butylbenzenesulfinimidoyl chloride / DBU | Nitrones | Mild conditions | arkat-usa.org |

| Phenylhydroxylamine | O₂ in aqueous buffer | Nitrosobenzene, Nitrobenzene, Azoxybenzene | O₂ dependent | nih.gov |

One-Pot Preparations

One-pot syntheses offer significant advantages in terms of efficiency and resource utilization by combining multiple reaction steps into a single procedure. For the synthesis of C-phenyl-N-phenylnitrone and its derivatives, one-pot methods have been developed that streamline the process. One such method involves the direct oxidative synthesis of nitrones from aldehydes and primary anilines using graphite (B72142) oxide and Oxone as the oxidant under mild, metal-free conditions. researchgate.net

Another one-pot approach for preparing nitrone derivatives involves the condensation of an aldehyde and a primary amine to form an imine, which is then oxidized in the same reaction vessel. google.com This method can be more efficient by reducing or eliminating the need for intermediate purification steps. The synthesis of polysubstituted pyridines has also been achieved through a one-pot, three-component cyclocondensation, demonstrating the broader applicability of one-pot strategies in heterocyclic chemistry. core.ac.uk Furthermore, the synthesis of porphyrin-based researchgate.netrotaxanes has been accomplished via a one-pot reaction involving simultaneous threading-followed-by-stoppering and condensation. rsc.org

Advanced and Catalytic Syntheses

Modern synthetic chemistry has seen a surge in the development of advanced and catalytic methods that offer greater efficiency, selectivity, and sustainability. These approaches are increasingly being applied to the synthesis of nitrones.

Metal-Catalyzed Oxidative Routes

Transition metal catalysts have proven to be highly effective in facilitating the oxidation of secondary amines to nitrones. researchgate.net For example, sodium tungstate-catalyzed oxidation of secondary amines with hydrogen peroxide provides a reliable route to nitrones. researchgate.netgoogle.com Ruthenium and chromium oxides have also been utilized for this purpose. researchgate.net More recently, gold nanoparticles supported on titanium dioxide or cerium dioxide have been shown to catalyze the aerobic oxidation of aromatic anilines to aromatic azo compounds, a related transformation. researchgate.netulsu.ru Iron salts have also been explored for their catalytic activity in allylic amination. researchgate.net

Table 3: Metal-Catalyzed Oxidative Routes to Nitrones and Related Compounds

| Catalyst | Substrate | Oxidant | Product | Reference |

| Sodium Tungstate | Secondary Amines | Hydrogen Peroxide | Nitrones | researchgate.netgoogle.com |

| Ruthenium(VIII) Oxide | Secondary Amines | - | Nitrones | researchgate.net |

| Chromium(VI) Oxide | Secondary Amines | - | Nitrones | researchgate.net |

| Gold Nanoparticles on TiO₂/CeO₂ | Aromatic Anilines | Oxygen | Aromatic Azo Compounds | researchgate.netulsu.ru |

| Iron Salts | - | - | Allylic Amination Products | researchgate.net |

Novel Catalytic Allylation Strategies

Catalytic allylation represents an advanced strategy for the formation of C-C bonds and has been applied in the synthesis of complex molecules. While not a direct synthesis of the nitrone functionality itself, catalytic allylation can be a key step in the synthesis of precursors to nitrones or in subsequent transformations of nitrones. For instance, iridium-catalyzed enantioselective allylation has been used to establish stereocenters in the total synthesis of natural products. acs.org Palladium-catalyzed double coupling of nitromethane (B149229) with vinyl triflates and bromides generates homoallyl nitro products, which are versatile precursors. organic-chemistry.org These advanced catalytic methods open up new avenues for creating structurally diverse nitrone derivatives.

Green Chemistry Principles in Nitrone Synthesis

The application of green chemistry principles to the synthesis of nitrones, including Benzenamine, N-(phenylmethylene)-, N-oxide, has garnered significant attention. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. Key strategies include solvent-free reactions, the use of alternative energy sources like microwave and ultrasound irradiation, and the employment of environmentally benign catalysts and solvents.

A significant advancement in the green synthesis of nitrones is the development of solvent-free procedures. csic.esarabjchem.org For instance, a library of C-aryl and C-alkyl nitrones has been successfully synthesized through the direct condensation of N-substituted hydroxylamine hydrochlorides with various aldehydes and ketones under microwave irradiation without the need for a solvent or a base. csic.esarabjchem.org This method is noted for its rapid reaction times, high yields, and clean reaction profiles, which simplifies purification processes. csic.esarabjchem.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering accelerated reaction rates and the potential to eliminate the need for toxic organic solvents. researchgate.net The synthesis of N-benzylideneaniline oxides has been achieved through the condensation of phenylhydroxylamine with various aryl aldehydes under solvent-free conditions, activated by microwave irradiation. researchgate.net This approach provides good yields of the desired nitrone products. researchgate.net Research has demonstrated that microwave irradiation is crucial for the success of some of these solvent-free reactions, as conventional heating in the absence of a solvent can result in very low product formation. arabjchem.org

Ultrasound-assisted synthesis represents another eco-friendly technique that can enhance reaction rates and yields under mild conditions. eurekaselect.comnumberanalytics.comnih.gov The use of ultrasonic waves can lead to shorter reaction times, reduced energy consumption, and improved selectivity. numberanalytics.comnih.gov This method has been successfully applied to various organic transformations and is considered a valuable tool in green and sustainable chemistry. eurekaselect.comekb.eg For example, the efficient reduction of nitroarenes to N-arylhydroxylamines, key precursors for nitrone synthesis, has been achieved using an ultrasound-assisted technique with a zinc/ammonium formate (B1220265) system in acetonitrile (B52724) at room temperature. researchgate.net

The use of alternative, greener solvents is another cornerstone of green nitrone synthesis. Glycerol has been utilized as a recyclable solvent and catalyst for the efficient synthesis of nitrones via the condensation of aldehydes and N-substituted hydroxylamine hydrochlorides. ias.ac.in This method proceeds in good to excellent yields without the need for an additional catalyst or base. ias.ac.in Water, the most environmentally benign solvent, has also been employed. An innovative approach involves the use of a self-assembled nanoreactor in water for the synthesis of nitrones. mdpi.com The hydrophobic cavity of this nanoreactor facilitates the reaction and allows for easy separation of the nitrone products, achieving yields comparable to traditional methods that often require dry conditions and chromatographic purification. mdpi.com

Furthermore, metal-free and catalyst-free systems are being developed to enhance the green credentials of nitrone synthesis. A novel, environmentally friendly protocol for generating triarylated (Z)-nitrones involves a water-mediated 1,3-dipolar transfer reaction under aerobic conditions, completely avoiding the use of metal catalysts. rsc.org The purification of the products from this reaction is simplified to recrystallization, bypassing the need for traditional chromatography. rsc.org Another green approach involves the use of a natural, biodegradable catalyst, such as Kinnow peel powder, for the Schiff base reaction to synthesize N-Benzylideneaniline and its derivatives, which can then be oxidized to the corresponding nitrones. nih.gov Additionally, photochemical methods using visible light and an organocatalyst offer a metal-free pathway for the transformation of nitroalkanes into nitrones under mild conditions. nih.gov

The following tables summarize key research findings in the green synthesis of nitrones.

Table 1: Microwave-Assisted Synthesis of Nitrones

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, N-methylhydroxylamine hydrochloride | N-methyl-C-phenyl nitrone | Solvent-free, microwave irradiation | 90-92% | arabjchem.org |

| Hydroxybenzaldehydes, N-tert-butyl hydroxylamine | Hydroxyphenyl nitrones | Microwave irradiation | Good | nih.gov |

| Phenylhydroxylamine, Aryl aldehydes | N-benzylideneaniline oxides | Solvent-free, microwave irradiation | Good | researchgate.net |

Table 2: Alternative Solvents and Catalysts in Nitrone Synthesis

| Reactants | Method | Solvent/Catalyst | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, N-substituted hydroxylamine hydrochlorides | Condensation | Glycerol | Good to excellent | ias.ac.in |

| Aldehydes/Ketones, N-methylhydroxylamine hydrochloride | Condensation in nanoreactor | Water / Tetrahedral capsule | Comparable to traditional methods | mdpi.com |

| para-Quinone methides, Diarylated nitrones | 1,3-dipolar transfer | Water | Good | rsc.org |

| Aniline, Benzaldehyde | Schiff base reaction | Kinnow peel powder | 85% (for N-benzylideneaniline) | nih.gov |

Reactivity and Mechanistic Studies of Benzenamine, N Phenylmethylene , N Oxide

1,3-Dipolar Cycloaddition Reactions of N-Phenyl Nitrones

The 1,3-dipolar cycloaddition reaction of nitrones, such as Benzenamine, N-(phenylmethylene)-, N-oxide, is a powerful tool for the synthesis of five-membered heterocyclic rings, specifically isoxazolidines. This reaction involves the [3+2] cycloaddition of the nitrone (a 1,3-dipole) to a dipolarophile (typically an alkene or alkyne).

Regio- and Stereoselectivity in Cycloadditions

The regioselectivity of the 1,3-dipolar cycloaddition of C-phenyl-N-phenylnitrone is a critical aspect that dictates the final structure of the isoxazolidine (B1194047) product. The reaction of nitrones with electron-deficient dipolarophiles generally exhibits high regioselectivity. acs.org Theoretical studies using Density Functional Theory (DFT) and the Hard and Soft Acids and Bases (HSAB) principle have been employed to rationalize the observed regiochemistry. acs.org

In many cases, the cycloaddition is not only regioselective but also stereospecific. doi.org For instance, the reaction of azomethine ylides with certain dipolarophiles has shown remarkable stereospecificity at the newly formed stereogenic centers. doi.org The stereochemical outcome, including the relative configuration of protons in the resulting isoxazolidinyl ring, can be determined using advanced NMR techniques. rsc.org The trans geometry of the dipole often leads to a trans relationship between specific protons in the cycloadduct. doi.org

A notable example involves the reaction of α-aryl-N-phenylnitrones with 16-dehydropregnenolone (B108158) acetate, which demonstrates π-facial selective addition. acs.org This highlights how the inherent stereochemistry of the reactants can influence the stereochemical course of the cycloaddition.

Influence of Substituents on Cycloaddition Reactivity

The reactivity and selectivity of 1,3-dipolar cycloadditions are significantly influenced by the electronic and steric nature of substituents on both the nitrone and the dipolarophile. The regiochemistry of the reaction is dependent on the chemical structure of both the dipole and the dipolarophile. doi.org

Electron-withdrawing groups on the dipolarophile generally accelerate the reaction with nitrones. Conversely, the presence of electron-withdrawing groups, such as a trifluoromethyl (CF3) group on the nitrone, can also impact the stereoselectivity of the cycloaddition. rsc.org In the cycloaddition of N-alkyltrifluoromethylmethylene nitrones with piperine, the stereoselectivity was found to be strongly dependent on both the steric hindrance of the nitrone and the electronic effects of the CF3 group. rsc.org

Furthermore, computational studies on the cycloaddition of benzyl (B1604629) azide (B81097) to substituted cyclooctynes have shown that fluorine substitution has a dramatic effect on reactivity. nih.gov This underscores the profound impact that even subtle changes in substituent patterns can have on the reaction outcomes.

Catalytic Effects in Cycloaddition Reactions

The development of catalytic systems has significantly advanced the field of 1,3-dipolar cycloadditions, enabling enhanced control over stereoselectivity. Chiral Lewis acids, such as those derived from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), have been successfully employed to catalyze enantioselective cycloadditions of nitrones. For example, 3,3'-diaryl-BINOL-AlMe complexes have been shown to catalyze highly regio-, diastereo-, and enantioselective reactions between aromatic nitrones and vinyl ethers. acs.org

Nickel-catalyzed cycloaddition reactions have also emerged as a powerful strategy for synthesizing heterocycles. nih.gov The use of N-heterocyclic carbene (NHC) ligands in these systems has significantly improved substrate scope and reaction conditions. nih.gov While much of the work with nickel catalysis has focused on other types of cycloadditions, the principles of ligand-accelerated catalysis are broadly applicable.

Inverse-Electron Demand Cycloadditions

In a standard 1,3-dipolar cycloaddition, the nitrone acts as the electron-rich component and the dipolarophile is electron-deficient. However, in an inverse-electron demand scenario, the electronic roles are reversed. This type of reaction typically involves the reaction of a nitrone with an electron-rich alkene.

Catalytic enantioselective inverse-electron demand 1,3-dipolar cycloadditions of nitrones with alkenes have been developed. acs.org By activating the nitrones with chiral Lewis acids, cycloadditions with electron-rich alkenes, such as vinyl ethers, can proceed with high levels of regio-, diastereo-, and enantioselectivity. acs.org Similarly, copper(II)-BOX catalytic systems have been utilized for diastereo- and enantioselective inverse-electron-demand Diels-Alder reactions of 2-pyrones with acyclic enol ethers, demonstrating the broader applicability of this concept. nih.gov

Isomerization Pathways and Stereochemical Control

The stereochemistry of this compound and related nitrones can be influenced by isomerization processes, which are crucial for controlling the stereochemical outcome of subsequent reactions.

E/Z Isomerization Mechanisms

Nitrones can exist as E and Z isomers with respect to the C=N double bond. The mechanism of E/Z isomerization has been a subject of theoretical investigation. nih.gov Density functional theory (DFT) calculations have been used to explore unimolecular and bimolecular pathways for this process. nih.govacs.org

Studies have shown that unimolecular torsional mechanisms and isomerization through intermediate oxaziridines have high energy barriers. nih.govacs.org Instead, a diradical bimolecular process is considered the most plausible mechanism. nih.govacs.org This pathway involves an initial dimerization through a C-C coupling, followed by a dedimerization to yield the isomerized nitrone. The calculated energy barriers for this process are in good agreement with experimental data. nih.govacs.org

Photochemical conditions can also induce E/Z isomerization. acs.orgresearchgate.net Irradiation with UV light can lead to the conversion of the E isomer to the Z isomer, a process that can often be reversed by exposure to visible light. researchgate.net This photoisomerization is accompanied by observable changes in the UV-Vis and fluorescence spectra of the nitrone. researchgate.net

Role of Oxaziridine (B8769555) Intermediates in Isomerization

The isomerization of nitrones, including this compound, can proceed through the formation of a transient, high-strain, three-membered heterocyclic intermediate known as an oxaziridine. wikipedia.orgresearchgate.net Oxaziridines are structural isomers of nitrones and can be formed via photochemical or thermal rearrangement. researchgate.net These intermediates are characterized by a three-membered ring containing carbon, nitrogen, and oxygen. wikipedia.org

The isomerization process involves the cleavage of the C=N double bond of the nitrone and the formation of a new single bond between the oxygen and the carbon, leading to the oxaziridine ring. This transformation is often reversible, with the oxaziridine capable of rearranging back to the more stable nitrone structure. researchgate.net The stability of the oxaziridine intermediate is influenced by the steric and electronic properties of the substituents on the carbon and nitrogen atoms. researchgate.net Some oxaziridines exhibit a high barrier to nitrogen inversion, which can lead to the possibility of chirality at the nitrogen center. wikipedia.org

Studies on analogous nitrones have shown that photo-rearrangement is a common pathway for the formation of oxaziridine intermediates. researchgate.net While direct mechanistic studies detailing the thermal or photochemical isomerization of this compound specifically via an oxaziridine intermediate are not extensively detailed in the provided results, the general reactivity pattern of nitrones strongly supports this pathway. wikipedia.orgresearchgate.net The strain within the three-membered ring of the oxaziridine makes the N-O bond relatively weak, facilitating its role as a transient intermediate in reactions. wikipedia.org

Radical Trapping Mechanisms of Nitrones

This compound, a type of nitrone, is a well-established spin trap, a compound that reacts with short-lived, highly reactive radicals to form more stable radical adducts that can be detected and characterized. researchgate.netljmu.ac.uk This property is central to its use in studying radical-mediated chemical and biological processes.

Formation of Nitroxide Radical Adducts

The fundamental mechanism of radical trapping by this compound involves the addition of a transient radical (R•) across the C=N double bond of the nitrone functionality. This reaction results in the formation of a persistent nitroxide radical adduct. ljmu.ac.uknih.gov These nitroxide adducts are significantly more stable than the initial reactive radicals, allowing for their accumulation to concentrations detectable by spectroscopic techniques, primarily Electron Paramagnetic Resonance (EPR). researchgate.net

The structure of the resulting nitroxide adduct provides information about the identity of the trapped radical. The unpaired electron in the nitroxide is delocalized over the N-O bond, and its interaction with nearby magnetic nuclei (like ¹⁴N and ¹H) gives rise to characteristic hyperfine splitting patterns in the EPR spectrum. researchgate.net Analysis of these patterns helps to identify the nature of the added radical R•. researchgate.net

Scavenging of Reactive Radical Species

This compound and similar nitrones are effective scavengers of a wide variety of reactive radical species. nih.govnih.gov These include biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), as well as carbon-centered radicals. nih.govnih.govnih.gov The ability of nitrones to intercept these damaging radicals is the basis for their investigation as potential protective agents against oxidative stress. nih.gov For instance, the nitrone α-phenyl-t-butylnitrone (PBN), a compound structurally related to this compound, has been shown to trap lipid-derived radicals generated during lipid peroxidation. ljmu.ac.uk

The efficiency of radical scavenging can be influenced by the specific radical being trapped. A comparative study of the spin trapping ability of N-benzylideneaniline oxide (DPN) and other traps towards phenyl and phenylcyclohexadienyl radicals revealed different relative trapping rates, highlighting the subtlety of these interactions. capes.gov.br

| Spin Trap | Relative Trapping Rate (Phenyl Radical) | Relative Trapping Rate (Phenylcyclohexadienyl Radical) |

| N-Benzylidene-t-butylamine oxide (PBN) | 1 | 1 |

| N-Benzylideneaniline oxide (DPN) | 0.72 | 2.3 |

| 2,3,5,6-Tetramethylnitrosobenzene (ND) | 2.6 | 130 |

| Table based on data from a comparative spin-trapping ability study. capes.gov.br |

Mechanistic Insights from Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for detecting and characterizing the paramagnetic nitroxide radical adducts formed from spin trapping. researchgate.netnih.gov EPR spectroscopy is specifically sensitive to species with unpaired electrons, making it ideal for studying radical reactions. researchgate.net

When this compound traps a radical, the resulting stable nitroxide adduct produces a characteristic EPR spectrum. ljmu.ac.uk The parameters of this spectrum, such as the g-factor and the hyperfine coupling constants (hfcs) from the nitrogen nucleus (aN) and protons (aH), provide a "fingerprint" that can be used to identify the trapped radical. researchgate.net For example, the detection of the DMPO-OH radical adduct is a common way to confirm the presence of hydroxyl radicals in a system. ljmu.ac.uk

EPR spin trapping has been used to study the generation of reactive oxygen species in various systems. ljmu.ac.uk The intensity of the EPR signal from the nitroxide adduct is proportional to the concentration of the trapped radical, allowing for quantitative analysis of radical formation. researchgate.net The decay of the EPR signal over time can also provide kinetic information about the stability of the radical adduct and the ongoing redox processes in the system. ljmu.ac.uknih.gov

Other Reaction Pathways

Reactivity Towards Reducing Agents

This compound, as a nitrone, can undergo reduction. The N-O bond is susceptible to cleavage by reducing agents. The reduction of the nitrone functionality typically yields the corresponding imine, N-benzylideneaniline. nih.gov N-benzylideneaniline itself can be further reduced to the corresponding amine, N-benzylaniline. nih.gov

The selective reduction of nitro groups to amines is a fundamental transformation, and various reducing systems are employed. chemrxiv.org While specific studies on the reduction of this compound were not found in the provided search results, the reactivity of the related imine, N-benzylideneaniline, has been explored. For example, N-benzylidenes can undergo single-electron reduction to generate α-amino radical intermediates. nih.gov The choice of reducing agent and reaction conditions can influence the final product, leading to either the amine via reductive processes or other coupled products. nih.govepa.gov For instance, the use of a Hantzsch ester as a reducing agent can lead to the formation of the reduced amine product from an imine. nih.gov

Redox Properties and Processes

The redox behavior of nitrones is a critical aspect of their chemistry, influencing their stability and reactivity in various chemical environments. While specific studies on the electrochemistry of this compound are limited, research on analogous nitrone compounds, particularly α-phenyl-N-tert-butyl nitrone (PBN) and its derivatives, provides valuable insights into the expected redox properties.

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the oxidation and reduction potentials of nitrones. For a series of para-substituted α-phenyl-N-tert-butyl nitrones, it was observed that the nitronyl group itself is difficult to oxidize, with oxidation potentials often being high or undetectable under typical experimental conditions. rsc.org Conversely, these compounds readily undergo reduction.

The reduction of nitrones is generally an irreversible, one-step process. nih.gov The nature of the substituents on the phenyl rings can influence the ease of reduction. For instance, electron-withdrawing groups are expected to make the reduction of the nitrone functionality easier by stabilizing the resulting radical anion. Conversely, electron-donating groups would make the reduction more difficult. This trend has been observed in studies of related quinoxaline (B1680401) 1,4-di-N-oxide derivatives, where bioactivity is often linked to the ease of reduction. mdpi.com

It is important to note that the electrochemical behavior is highly dependent on the solvent and electrolyte system used. In non-aqueous media like acetonitrile (B52724), nitrones exhibit well-defined reduction waves. The table below summarizes the electrochemical data for some related nitrone compounds, which can serve as a proxy for understanding the potential redox behavior of this compound.

| Compound/System | Oxidation Potential (V vs. reference) | Reduction Potential (V vs. reference) | Notes |

| α-phenyl-N-tert-butyl nitrone (PBN) | Not readily oxidized | Irreversible reduction | The specific potential can vary with experimental conditions. |

| Substituted PBNs | Varies with substituent | Varies with substituent | Electron-withdrawing groups facilitate reduction. |

| Quinoxaline 1,4-di-N-oxides | - | Linked to bioactivity | Demonstrates the importance of reduction potentials in the chemistry of N-oxides. mdpi.com |

This table is illustrative and based on data for analogous compounds. Specific values for this compound require direct experimental measurement.

The redox processes of nitrones are central to their application as spin traps, where they react with unstable free radicals to form more stable nitroxide radicals. The initial redox properties of the nitrone determine its suitability for trapping specific types of radicals.

Intramolecular Hydrogen-Bond Interactions

The possibility of intramolecular hydrogen bonding in this compound is a subject of significant stereochemical interest. An intramolecular hydrogen bond would involve the hydrogen atom of the C-H group on the phenylmethylene moiety interacting with the oxygen atom of the N-oxide group. The formation of such a bond is highly dependent on the molecule's conformation.

For an intramolecular hydrogen bond to occur, the molecule must adopt a conformation where the C-H bond and the N-oxide group are in close proximity. The planarity of the N-benzylideneaniline core is a key factor. nih.gov Studies on N-benzylideneaniline and its derivatives have shown that the two phenyl rings are not coplanar, with a significant twist around the C-N single bond. This inherent non-planarity could hinder the formation of a strong intramolecular hydrogen bond.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for detecting hydrogen bonds. In NMR spectroscopy, the chemical shift of the proton involved in the hydrogen bond is a key indicator. rsc.orgnih.gov A downfield shift of this proton's resonance would suggest its involvement in a hydrogen-bonding interaction. In IR spectroscopy, a shift in the stretching frequency of the C-H bond involved would also provide evidence for such an interaction.

While direct spectroscopic evidence for an intramolecular hydrogen bond in this compound is not prominently reported in the literature, studies on other N-oxide systems have demonstrated the feasibility of various types of hydrogen bonds. nih.gov For instance, in certain N-oxide derivatives, both intra- and intermolecular hydrogen bonds have been characterized, influencing their crystal packing and chemical properties. ruc.dk

The existence and strength of an intramolecular hydrogen bond in this compound would have important implications for its reactivity, stability, and spectroscopic properties. It could influence the electron density at the N-oxide oxygen, potentially affecting its redox potential and its ability to act as a hydrogen bond acceptor in intermolecular interactions.

Further computational and experimental studies, particularly using advanced NMR and IR techniques, would be necessary to definitively establish the presence and characteristics of intramolecular hydrogen bonding in this specific nitrone.

Computational Chemistry Investigations of Benzenamine, N Phenylmethylene , N Oxide

Theoretical Approaches and Methodologies

Computational studies on this nitrone leverage several key theoretical frameworks to build a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) is a cornerstone for investigating the reactions of Benzenamine, N-(phenylmethylene)-, N-oxide. Researchers commonly employ various functionals, such as B3LYP, M06-2X, and MPW1B95, paired with basis sets like 6-31G(d) or 6-311+G(d), to optimize the geometries of reactants, transition states, and products. rsc.orglp.edu.ua These calculations are crucial for determining the potential energy surfaces of reactions and calculating key thermodynamic and kinetic parameters.

For instance, DFT calculations have been used to analyze the [3+2] cycloaddition between α-aryl nitrones and dipolarophiles like methacrolein (B123484). The results show that solvent effects can influence activation barriers; calculations in a solvent medium like dichloromethane (B109758) (DCM) show higher activation energies compared to the gas phase, indicating stabilization of the reactants. rsc.org The choice of functional is also critical, with some studies noting that the B3LYP functional can be less accurate for thermochemistry, favoring alternatives like MPW1B95 for better agreement with experimental data. rsc.org Studies on the reaction of (Z)-C,N-diphenylnitrone with other reactants have been successfully modeled using the M062x/6-311+G(d) level of theory. nih.gov

Table 1: Calculated Activation and Reaction Enthalpies (kcal/mol) for the [3+2] Cycloaddition of an α-Aryl Nitrone with Methacrolein using DFT

| Reaction Channel | Phase | ΔH‡ (Activation) | ΔH (Reaction) |

| meta-endo | Gas | 15.4 | -28.9 |

| meta-endo | DCM | 18.2 | -27.8 |

| meta-exo | Gas | 17.1 | -24.4 |

| meta-exo | DCM | 19.8 | -23.7 |

Data adapted from a DFT study on a related α-aryl nitrone, illustrating typical computational outputs. rsc.org

Frontier Molecular Orbital (FMO) theory is frequently applied to rationalize the reactivity and selectivity of cycloaddition reactions involving this compound. This theory posits that the dominant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the context of [3+2] cycloadditions, the relative energies of the FMOs determine the reaction's character. For reactions with a Normal Electronic Demand (NED), the primary interaction is between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole (the nitrone). lp.edu.ua The energy gap between these orbitals is a key indicator of reactivity; a smaller gap generally corresponds to a faster reaction. Computational studies calculate the energies of these orbitals to predict reaction feasibility and selectivity. rsc.orglp.edu.ua For example, the interaction between an α-aryl nitrone and methacrolein is classified as NED because the LUMO(nitrone)-HOMO(dipolarophile) energy gap is smaller than the alternative. lp.edu.ua

Table 2: Representative FMO Energies and Conceptual DFT Indices (eV)

| Compound | ε(HOMO) | ε(LUMO) | Chemical Potential (µ) | Chemical Hardness (η) | Electrophilicity (ω) |

| α-Aryl Nitrone | -5.86 | -1.70 | -3.78 | 4.16 | 1.70 |

| Methacrolein (cis) | -6.94 | -1.55 | -4.25 | 5.39 | 1.75 |

Data adapted from a DFT study on a related α-aryl nitrone, calculated at the B3LYP/6-31G(d) level. rsc.org

Molecular Electron Density Theory (MEDT) offers a more recent perspective on chemical reactivity, asserting that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com Within this framework, the reactions of this compound have been analyzed to understand their mechanisms.

MEDT studies have shown that many [3+2] cycloadditions involving this nitrone are non-polar processes. nih.govresearchgate.net The reactivity is dictated by the energy required to reorganize the electron density along the reaction path. mdpi.com Depending on the electronic structure of the reactants, MEDT can classify the nitrone's participation in different types of cycloadditions, such as zwitterionic-type (zw-type) reactions, which involve the coupling of pseudoradical centers created during the reaction. nih.govresearchgate.net This theory provides a detailed picture of electron density rearrangement throughout the reaction, challenging the predictive models based solely on FMO interactions.

Conceptual DFT (CDFT) provides a quantitative basis for well-known chemical concepts like electronegativity and hardness. Global reactivity indices derived from CDFT, such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are calculated to predict the reactivity and the polar nature of a reaction. rsc.orgmdpi.comnih.gov

For this compound and similar nitrones, these indices have been calculated to classify their reactivity. For instance, in one study, an α-aryl nitrone was classified as a strong electrophile with an electrophilicity index (ω) of 1.70 eV. rsc.org In another study, C,N-diphenylnitrone was found to have an ω value of 1.53 eV (a moderate electrophile) and a nucleophilicity index (N) of 3.99 eV (a strong nucleophile). scispace.com The Global Electron Density Transfer (GEDT) calculated at the transition state indicates the degree of charge transfer between the reactants, confirming the polar or non-polar character of the reaction. lp.edu.uaarabjchem.org Furthermore, local reactivity is analyzed using Parr functions, which identify the most nucleophilic and electrophilic centers within a molecule, thereby predicting regioselectivity. mdpi.comscispace.com

Topological analysis of the Electron Localization Function (ELF) is a powerful tool used to visualize and quantify chemical bonding changes during a reaction. colab.wscanterbury.ac.uk For the cycloaddition reactions of this compound, ELF analysis provides a detailed picture of bond formation. rsc.org

Studies show that the formation of new sigma bonds in these reactions does not occur simultaneously. The process is described as a one-step, non-concerted mechanism where the ELF topology reveals the appearance of monosynaptic basins (representing non-bonding, radical-like electron density) on the interacting atoms just before bond formation. These then evolve into disynaptic basins, which correspond to the new covalent bonds. rsc.org This sequential formation of bonds is a hallmark of an asynchronous mechanism. This methodology, often integrated into Bonding Evolution Theory (BET), allows for a step-by-step mapping of electron density rearrangement along the reaction coordinate, providing a rigorous description of the chemical mechanism. researchgate.netnih.govchemrxiv.org

Elucidation of Reaction Mechanisms

The primary application of these computational methodologies has been to elucidate the complex mechanisms of reactions involving this compound, most notably the [3+2] cycloaddition.

Early theories debated whether these reactions proceed via a concerted, pericyclic pathway or a stepwise mechanism involving a biradical or zwitterionic intermediate. scispace.com Modern computational studies, particularly those using DFT and MEDT, have provided a more nuanced understanding.

For the reaction of (Z)-C,N-diphenylnitrone with various dipolarophiles, such as 1,2-bismethylene-3,3,4,4,5,5-hexamethylcyclopentane, the mechanism is determined to be a one-step, non-polar process that proceeds without the intervention of a biradical intermediate. nih.govresearchgate.net Similarly, its reaction with methacrolein is shown to follow a one-step, non-concerted (asynchronous) mechanism. rsc.org The asynchronicity is revealed by ELF analysis, which shows that the formation of the two new sigma bonds is staggered. rsc.org

However, the mechanism can be influenced by the nature of the reactants and the reaction conditions. While many reactions are non-polar, some involving highly electron-deficient or electron-rich partners can exhibit polar character, as quantified by the GEDT at the transition state. lp.edu.uaarabjchem.org The presence of Lewis acid catalysts can also dramatically alter the reaction pathway and energy barriers, an effect that has been successfully modeled using DFT. rsc.orguniv-tlemcen.dz In some specific cases, such as the reaction with highly reactive nitroalkenes, the possibility of a stepwise mechanism involving a zwitterionic intermediate remains a subject of investigation, though often a one-step polar mechanism is favored. scispace.com

Concerted vs. Stepwise Mechanisms in Cycloadditions

In the realm of 1,3-dipolar cycloadditions, a key area of investigation for nitrones like this compound, is the nature of the reaction mechanism—whether it proceeds through a concerted or a stepwise pathway. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been instrumental in addressing this question.

For the reaction of a simple nitrone with ethene, calculations have shown that the concerted cycloaddition path is generally favored. nih.gov The stepwise process, which would involve the formation of a diradical intermediate, is considered a viable but not competitive alternative. nih.gov This suggests that for many 1,3-dipolar cycloadditions involving nitrones, the mechanism proposed by Huisgen, which posits a concerted pathway, is more likely than the stepwise diradical mechanism proposed by Firestone. nih.gov

However, the nature of the dipolarophile can influence the mechanism. Studies on the reaction of a nitrone with the highly reactive, antiaromatic cyclobutadiene (B73232) have indicated that this is a borderline case where the stepwise diradical mechanism can compete with the concerted pathway. nih.gov When the antiaromatic character of the dipolarophile is lessened, as in the case of benzocyclobutadiene, the concerted 1,3-dipolar cycloaddition again becomes the predominant mechanism. nih.gov

The electronic nature of the nitrone itself, characterized by its zwitterionic properties, allows it to participate in zw-type [3+2] cycloaddition (32CA) reactions. researchgate.net These reactions are often kinetically controlled and proceed through a one-step mechanism. researchgate.net

Transition State Analysis

The analysis of transition states (TSs) in the cycloaddition reactions of nitrones provides crucial information about the reaction mechanism and selectivity. Computational studies have shown that these reactions often proceed through early transition states. researchgate.net For zw-type 32CA reactions, it has been observed that no new covalent bonds are formed at the transition state. researchgate.net

The geometry and energy of the transition states determine the kinetic favorability of different reaction pathways. For instance, in the [3+2] cycloaddition of N-methyl-1-phenylmethanimine oxide with bicyclopropylidene, the Gibbs free energy of activation for the endo and exo pathways helps to explain the observed regioselectivity. researchgate.net

Computational Insights into Isomerization Processes

Computational studies have also shed light on the isomerization processes of nitrones. For instance, the photochemical isomerization of N-tert-butyl-α-phenylnitrone (PBN), a related compound, to its oxaziridine (B8769555) photoproduct has been investigated. researchgate.net These studies reveal the involvement of conical intersections that facilitate non-radiative decay from excited electronic states back to the ground state, leading to the isomerized product. researchgate.net The reverse process, the thermal isomerization of the oxaziridine back to the nitrone, has also been explored computationally, providing insights into the stability and interconversion of these isomers. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

Molecular Geometry and Vibrational Assignments

Computational methods, particularly DFT, are widely used to determine the optimized molecular geometry and predict the vibrational spectra of molecules like this compound. For a related compound, 2(2-Hydroxyphenyl)-N-phenyl Nitrone, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine bond lengths, bond angles, and torsional angles. orientjchem.org The calculated geometric parameters are often in good agreement with experimental data where available. orientjchem.org

The structure of these nitrones often deviates from planarity due to the rotation of the phenyl rings. orientjchem.org Vibrational assignments for various modes, such as C-H, C=N, and N-O stretching, as well as bending modes, can be made based on the calculated frequencies and potential energy distribution (PED). orientjchem.org These theoretical assignments are valuable in interpreting experimental FT-IR and FT-Raman spectra. orientjchem.org

Table 1: Selected Optimized Geometrical Parameters for a Nitrone Derivative (Data based on a related compound, 2(2-Hydroxyphenyl)-N-phenyl Nitrone, calculated at the DFT/B3LYP/6-311++G(d,p) level)

| Parameter | Calculated Value |

| C-C (ring) bond lengths | 1.36 - 1.45 Å |

| C=N bond length | Value not specified in source |

| N-O bond length | Value not specified in source |

| C-N-O bond angle | Value not specified in source |

| Total Energy | -707.25896 Hartrees |

| Source: Oriental Journal of Chemistry, 2014. orientjchem.org |

Condensed Fukui Functions and Local Electrophilicity Indices

To understand the reactivity of different atomic sites within a molecule, computational chemists employ reactivity descriptors derived from conceptual DFT. Condensed Fukui functions (ƒk) and local electrophilicity indices (ωk) are powerful tools for this purpose.

The Fukui function indicates the change in electron density at a specific atomic site upon the addition or removal of an electron, thus identifying the most electrophilic and nucleophilic centers in a molecule. bas.bg For instance, in a cycloaddition reaction, the analysis of the electrophilic Fukui function (ƒk+) on the reactants can predict the regioselectivity of the reaction. researchgate.net

The local electrophilicity index (ωk) provides a measure of the electrophilic character of a particular atomic site. researchgate.net By comparing the ωk values of different atoms in a molecule, one can determine the most likely site for nucleophilic attack. researchgate.net

Softness Matching Indices

The concept of local softness (sk), which is related to the Fukui function, is another important reactivity descriptor. The principle of "softness matching" suggests that interactions are most favorable between reactants or atomic sites that have similar softness values. This concept can be used to predict the regioselectivity and reactivity in cycloaddition reactions.

Nitronyl Carbon Charge Density and Electron Density Localization

The distribution of electron density and the partial atomic charges within a molecule are critical for understanding its reactivity, particularly its nucleophilic and electrophilic sites. In this compound, the charge distribution is significantly influenced by the polar nitrone functional group (-CH=N(O)-). Computational methods such as Mulliken population analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to estimate these partial atomic charges. wikipedia.org

Mulliken population analysis provides a method of partitioning the total electron density among the atoms in a molecule. libretexts.org While sensitive to the choice of basis set, it offers a qualitative understanding of charge distribution. wikipedia.org For the nitrone group, the nitrogen and oxygen atoms are electron-rich, resulting in negative partial charges, while the nitronyl carbon atom (the carbon of the C=N bond) is comparatively electron-deficient, bearing a positive partial charge. This polarization makes the nitronyl carbon an electrophilic center.

The Electron Localization Function (ELF) is another powerful tool used to analyze chemical bonding and electron localization. wikipedia.orgscispace.com ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org In molecules like C,N-diphenylnitrone, ELF analysis can visually distinguish core electrons, valence electrons, covalent bonds, and lone pairs, offering a graphical representation of the molecule's electronic structure. wikipedia.org Studies on related systems show that ELF analysis can reveal the degree of electron delocalization in π-conjugated systems, which is a key feature of the phenyl rings and the nitrone group in this molecule. scispace.comaps.org

Electron Affinity and Ionization Potential Determination

The global electronic properties of a molecule, such as its electron affinity (EA) and ionization potential (IP), are fundamental parameters that dictate its ability to accept or donate electrons in chemical reactions. These values can be determined through computational chemistry. The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added to a neutral molecule. nih.govnih.gov

For (Z)-C,N-diphenylnitrone, the global electronic properties have been calculated using Density Functional Theory (DFT). researchgate.net These calculations provide values for the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). researchgate.net The ionization potential and electron affinity can be related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively (IP ≈ -E_HOMO; EA ≈ -E_LUMO). The chemical hardness and electronic chemical potential are defined as η ≈ (IP - EA)/2 and μ ≈ -(IP + EA)/2.

The calculated electronic properties for (Z)-C,N-diphenylnitrone are summarized in the table below. researchgate.net

| Property | Symbol | Value (eV) |

| Electronic Chemical Potential | μ | -3.68 |

| Chemical Hardness | η | 4.88 |

| Global Electrophilicity | ω | 1.39 |

| Global Nucleophilicity | N | 2.50 |

| Data sourced from a DFT study on the [3+2] cycloaddition reaction of (Z)-C,N-diphenylnitrone. researchgate.net |

Thermochemical and Thermodynamic Parameter Calculations

Thermochemical and thermodynamic parameters, such as the heat of formation (ΔHf°), are essential for understanding the stability and energy content of a compound. These values can be calculated using computational methods or found in thermochemical databases. anl.govyoutube.com

For this compound, a calculated value for its standard heat of formation in the gas phase is available.

| Parameter | Symbol | Value |

| Standard Heat of Formation (gas) | ΔHf° | 62.9 kcal/mol |

| Data sourced from the Mopac computational chemistry database. openmopac.net |

This positive value indicates that the compound is thermodynamically unstable relative to its constituent elements in their standard states.

Photochemical Pathways of N-Phenyl Nitrones

N-phenyl nitrones, including this compound, exhibit characteristic photochemical reactivity. The primary and most studied photochemical pathway is the light-induced isomerization to form a three-membered oxaziridine ring. acs.orgnih.gov This transformation involves the rearrangement of the C=N-O system and is a key reaction in the synthesis of oxaziridines, which are themselves valuable synthetic intermediates. nih.govresearchgate.net

Investigation of Low-Lying Photo-Excited States

The photochemical process begins with the absorption of a photon, which promotes the molecule from its electronic ground state (S0) to a low-lying photo-excited state. princeton.edu For conjugated systems like C,N-diphenylnitrone, this typically involves a π→π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. This initial excitation leads to the population of an excited singlet state (S1). nih.gov

The nature and energy of these excited states are critical in determining the subsequent photochemical pathway. Most photochemical reactions proceed from the lowest excited singlet state (S1) or the lowest triplet state (T1). princeton.edu The S1 state is often short-lived and can decay back to the ground state via fluorescence or undergo non-radiative processes, including intersystem crossing (ISC) to the triplet manifold (T1) or internal conversion back to S0. nih.gov It is from these excited states that the bond-breaking and bond-forming events leading to isomerization occur.

Non-Radiative Decay Pathways and Conical Intersections

Following photoexcitation, the molecule must dissipate its excess energy to form the photoproduct. While some energy can be lost through the emission of light (radiative decay), non-radiative decay pathways are often dominant in photochemical reactions. fiveable.mersc.org For the nitrone-to-oxaziridine isomerization, computational studies on related N-phenyl nitrone systems have shown that the reaction proceeds through a non-radiative decay channel involving a conical intersection (CI). researchgate.net

A conical intersection is a point of degeneracy between two electronic potential energy surfaces, in this case, the first excited state (S1) and the ground state (S0). These CIs act as efficient funnels, allowing the molecule to rapidly transition from the excited state back to the ground state without emitting light. researchgate.net Theoretical models predict that after initial excitation, the nitrone molecule moves towards a CI geometry characterized by a significant twisting or kinking of the C-N-O framework. Once the molecule reaches the CI, it decays to the ground state potential energy surface, where it can then relax to either the starting nitrone geometry or, more significantly, to the more stable oxaziridine photoproduct.

Photochemical Isomerization of Oxaziridine Photoproducts

The oxaziridine formed from the photochemical isomerization of the nitrone is itself a photoactive molecule. While often more stable than the starting nitrone under thermal conditions, the oxaziridine can undergo its own photochemical reactions upon further irradiation. researchgate.net

One documented pathway is the photochemical rearrangement of the oxaziridine ring to form a lactam (a cyclic amide). researchgate.net This transformation involves the cleavage of the weak N-O bond in the strained three-membered ring. Furthermore, studies on related heterocyclic systems like photochromic oxazines suggest that the ring-opening process can occur from the triplet excited state of the molecule. rsc.org This implies that the fate of the oxaziridine photoproduct can be complex, potentially involving competing pathways of reversion to the nitrone or rearrangement to other isomers, depending on the specific reaction conditions and the electronic state involved.

Applications in Organic Synthesis and Material Science

Synthesis of Heterocyclic Compounds

The inherent reactivity of Benzenamine, N-(phenylmethylene)-, N-oxide makes it a powerful tool for the construction of diverse heterocyclic frameworks. Its role as a 1,3-dipole is central to its application in forming five-membered rings and serves as a gateway to more complex polycyclic systems.

Isoxazolidine (B1194047) Synthesis via 1,3-Dipolar Cycloaddition

The most prominent application of this compound in organic synthesis is its participation in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. In these reactions, the nitrone acts as a 1,3-dipole, reacting with a dipolarophile, typically an alkene, to form an isoxazolidine ring. This reaction is a highly efficient method for constructing this five-membered heterocycle, often with a high degree of regio- and stereocontrol.

The reaction of C-phenyl-N-phenylnitrone (a common name for this compound) with various alkenes leads to the formation of a range of substituted isoxazolidines. The regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on both the nitrone and the dipolarophile. For instance, the reaction with electron-deficient olefins proceeds with a different regioselectivity compared to electron-rich olefins.

The stereochemical outcome of the cycloaddition is also a critical aspect, with the formation of specific stereoisomers being highly dependent on the reaction conditions and the structure of the reactants. The development of asymmetric versions of this reaction has enabled the synthesis of enantiomerically enriched isoxazolidines, which are valuable precursors for chiral molecules.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile | Product | Key Features |

| Styrene | 2,3,5-triphenylisoxazolidine | Formation of a five-membered heterocyclic ring. |

| Methyl acrylate | Methyl 2,3-diphenylisoxazolidine-5-carboxylate | Reaction with an electron-deficient alkene. |

| N-Phenylmaleimide | 3,3a,4,6a-Tetrahydro-2,5-diphenyl-pyrrolo[3,4-d]isoxazole-4,6-dione | Formation of a bicyclic system. |

Potential for Diverse Heterocyclic Ring Systems

The isoxazolidine ring, readily synthesized from this compound, is not merely a stable final product but also a versatile synthetic intermediate that can be transformed into a variety of other heterocyclic systems. The N-O bond within the isoxazolidine ring is relatively weak and can be cleaved under reductive conditions to afford 1,3-amino alcohols, which are themselves important building blocks for the synthesis of other molecules, including alkaloids and amino sugars.

Furthermore, the isoxazolidine scaffold can be subjected to various ring-opening and rearrangement reactions to generate different heterocyclic cores. This chemical flexibility allows for the diversification of molecular structures originating from a common nitrone precursor, highlighting the strategic importance of this compound in combinatorial chemistry and drug discovery. The ability to generate molecular diversity from a single starting material is a key advantage in the search for new bioactive compounds.

Formation of Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, typically proceeds through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While the direct reaction of this compound to form quinoxalines is not a commonly reported method, the broader chemistry of N-oxides and their derivatives can, in principle, be applied to generate precursors for quinoxaline synthesis. For example, oxidative or rearrangement reactions of intermediates derived from the nitrone could potentially lead to the formation of α-dicarbonyl compounds or their equivalents, which could then participate in the classical quinoxaline synthesis. However, direct and efficient methods for the conversion of this compound to quinoxaline derivatives are not well-established in the chemical literature.

Role as Synthetic Intermediates for Complex Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, this compound and its derivatives play a crucial role as intermediates in the multistep synthesis of more complex and functionally rich organic molecules.

Pharmaceutical and Agrochemical Intermediates

The isoxazolidine derivatives obtained from this compound are recognized as valuable intermediates in the synthesis of pharmaceutical and agrochemical compounds researchgate.netwhiterose.ac.uknih.gov. The diverse functionalities that can be introduced into the isoxazolidine ring, coupled with the ability to control stereochemistry, make these compounds ideal starting points for the synthesis of bioactive molecules.

The 1,3-amino alcohol moiety, unmasked after the reductive cleavage of the isoxazolidine N-O bond, is a key structural motif present in numerous biologically active compounds, including antiviral and anticancer agents. The ability to access these structures from readily available starting materials via nitrone cycloaddition highlights the efficiency of this synthetic strategy. The development of novel therapeutic agents and crop protection chemicals often relies on the availability of such versatile and stereochemically defined intermediates.

Natural Product Synthesis

The 1,3-dipolar cycloaddition of nitrones is a powerful and frequently employed strategy in the total synthesis of complex natural products, particularly alkaloids. The intramolecular version of this reaction has proven to be especially effective in constructing intricate polycyclic frameworks with high stereocontrol.

In the context of natural product synthesis, a nitrone functionality can be strategically incorporated into a linear precursor containing a tethered alkene. Upon activation, the intramolecular 1,3-dipolar cycloaddition occurs, leading to the formation of a bridged or fused bicyclic system containing an isoxazolidine ring. This key step often sets multiple stereocenters in a single transformation, significantly streamlining the synthetic route. Subsequent cleavage of the N-O bond and further functional group manipulations can then lead to the target natural product. This approach has been successfully applied to the synthesis of various alkaloids, demonstrating the utility of nitrone cycloadditions in accessing complex molecular architectures found in nature. While specific examples detailing the use of this compound itself in a completed total synthesis may be part of more complex, multi-step sequences, the principle of its reactivity is a cornerstone of these synthetic endeavors.

Polymer and Material Precursors

The utility of nitrones, including this compound, in polymer science is primarily associated with their ability to participate in radical reactions. In the realm of free-radical polymerization, nitrones can act as potent spin-trapping agents. This characteristic allows them to control polymerization processes by reacting with radical species, which can be beneficial for regulating the molecular weight and architecture of polymers.

Research into enhanced spin-capturing polymerization (ESCP) has demonstrated the efficacy of nitrones in mediating radical reactions. For instance, C-phenyl-N-tert-butylnitrone, a compound structurally similar to this compound, has been studied as a chain-terminating agent. researchgate.net In such systems, the nitrone captures the growing polymer radical, forming a stable alkoxyamine adduct. This process effectively terminates the polymer chain, allowing for control over the final polymer properties. The efficiency of this trapping is quantified by the spin capturing constant, which has been determined for various nitrones and monomers. researchgate.net

The incorporation of the nitrone functionality into a polymer chain introduces a mid-chain alkoxyamine group. researchgate.net This functionality can be designed to be thermally or photochemically labile, offering a route to creating block copolymers or other complex polymer architectures through subsequent reactions. While direct large-scale polymerization of this compound itself is not a common application, its role as a controlling agent highlights its importance as a precursor for specialized polymeric materials.

| Polymerization Application | Role of Nitrone | Resulting Feature |

| Enhanced Spin-Capturing Polymerization (ESCP) | Radical Spin Trap | Control over molecular weight |

| Nitrone-Mediated Radical Coupling (NMRC) | Radical Mediator | Formation of block copolymers |

| Chain Termination | Chain-Terminating Agent | Introduction of mid-chain alkoxyamine functionality |

Furthermore, the synthesis of novel energetic materials has been explored using polynitrobenzene derivatives, suggesting a potential, though less explored, avenue for nitrone-containing compounds in material science. rsc.org The thermal stability and impact sensitivity of such materials are critical parameters, and the inclusion of different functional groups can significantly alter these properties. rsc.org

Catalytic Applications

The electronic properties of this compound, particularly the polar N-oxide bond, make it an interesting candidate for various catalytic applications. Its ability to coordinate with metal centers and participate in electron transfer processes is key to its function in both inorganic and photoredox catalysis.

In the field of inorganic chemistry, compounds that can donate electron pairs to a central metal atom are known as ligands, forming coordination complexes. libretexts.orgrkvisionacademy.comyoutube.com These complexes are often at the heart of catalytic cycles. Nitrone-containing compounds have been recognized for their potential as ligands in coordination chemistry. researchgate.net Specifically, α-aryl-N-alkyl nitrones have been successfully used to form complexes with a variety of metals, including copper (Cu), zinc (Zn), and cadmium (Cd). researchgate.net

The coordination of this compound to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity. This is particularly relevant in reactions such as 1,3-dipolar cycloadditions, where nitrones are key reactants. The reaction between diphenylnitrone and various dipolarophiles is a powerful method for synthesizing five-membered heterocyclic rings, which are prevalent in many biologically active molecules. mdpi.com

The efficiency and stereoselectivity of these cycloaddition reactions can often be enhanced by the use of metal catalysts. In such systems, it is plausible that the nitrone itself acts as a ligand, coordinating to the metal catalyst to form an activated complex. This coordination can pre-organize the reactants, leading to a lower activation energy and greater control over the reaction outcome.

Table of Coordinated Metals and Potential Catalytic Reactions

| Metal Ion | Potential Catalytic Application | Reference |

|---|---|---|

| Copper (Cu) | 1,3-Dipolar Cycloaddition | researchgate.net |

| Zinc (Zn) | Lewis Acid Catalysis | researchgate.net |

| Aluminum (Al) | Asymmetric Synthesis | researchgate.net |

| Mercury (Hg) | Not specified for catalysis | researchgate.net |

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. thieme.deacs.orgacs.org This field relies on photocatalysts that can absorb visible light and engage in single-electron transfer (SET) processes with substrate molecules. youtube.com

While direct studies of this compound as a primary photocatalyst are not widely reported, the N-oxide functionality is known to be redox-active. Research has demonstrated that nitrones can be synthesized efficiently using visible-light photoredox catalysis, indicating that the nitrone precursor molecules can participate in photoinduced electron transfer pathways. acs.orgacs.org For instance, the transformation of nitroalkanes into nitrones can be achieved using a Ru(bpy)₃Cl₂ photoredox catalyst. acs.org

Furthermore, the aerobic oxidation of hydroxylamines to nitrones has been accomplished through visible-light photoredox catalysis without the need for additional oxidants. acs.org This suggests that the N-oxide group can be involved in electron transfer cascades. The general mechanism of photoredox catalysis involves the excitation of a photocatalyst, followed by either oxidative or reductive quenching by a substrate. The resulting radical ions are highly reactive species that can undergo a variety of chemical transformations.

Given the established redox activity of related N-oxide compounds, it is an active area of investigation to explore the potential of this compound and other nitrones in photoredox cycles. They could potentially act as redox mediators, quenching agents, or substrates in novel photocatalytic transformations. The ability of the N-oxide group to accept or donate an electron under photochemical conditions opens up possibilities for its application in a wide range of synthetic methodologies.

Spectroscopic Characterization in Research Contexts

Vibrational Spectroscopy for Structural Elucidation